Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate is a chemical compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly in the development of anti-tuberculosis drugs . The compound’s structure features a fused bicyclic system, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Industrial production methods typically optimize these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in bacterial cells, leading to cell death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine class. Some of these similar compounds include:
- Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
- Q203 : An anti-tuberculosis compound with a similar imidazo[1,2-a]pyridine scaffold
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its imidazo[1,2-a]pyridine core, which is known for its potential therapeutic applications. The structural formula can be represented as follows:
This compound exhibits a range of properties that contribute to its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes that are crucial for the survival and proliferation of pathogens and cancer cells.
- Modulation of Signaling Pathways : It may influence key signaling pathways related to cell growth and apoptosis, thereby exerting anticancer effects.
- Antimicrobial Action : The compound appears to disrupt the synthesis of essential biomolecules in bacterial cells, leading to cell death.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that it possesses significant activity against both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 μg/mL |
Escherichia coli | 1.0 μg/mL |
Mycobacterium tuberculosis | 0.07 μg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.
Table 2: Anticancer Activity
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 5.0 |
PC-3 | 3.5 |
HeLa | 4.0 |
The mechanism behind this activity may involve apoptosis induction and cell cycle arrest.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
-
Study on Antitubercular Activity :
A recent study demonstrated that derivatives of imidazo[1,2-a]pyridine compounds showed promising results against multidrug-resistant tuberculosis (MDR-TB). The lead compounds exhibited MIC values as low as 0.006 μM against Mycobacterium tuberculosis, indicating their potential as effective treatments for resistant strains . -
Evaluation of Cholinesterase Inhibition :
Another study investigated the cholinesterase inhibitory effects of imidazo[1,2-a]pyridine derivatives. This compound displayed significant inhibition with an IC50 value of around 10 μM, suggesting potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOVPZYICORERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CN=C2C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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